![molecular formula C22H44N2O2 B13754149 N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide CAS No. 50857-44-8](/img/structure/B13754149.png)
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide, also known as N-(2-(2-hydroxyethylamino)ethyl)oleamide, is an organic compound with the molecular formula C22H44N2O2. It is a derivative of oleamide, a fatty acid amide, and is characterized by the presence of a hydroxyethylamino group attached to the oleamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide typically involves the reaction of oleic acid with 2-(2-hydroxyethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Oleic Acid Activation: Oleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amine Addition: The activated oleic acid is then reacted with 2-(2-hydroxyethylamino)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the oleamide backbone to a single bond, resulting in a saturated amide.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated amides .
科学研究应用
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on inflammation and pain.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products
作用机制
The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group allows the compound to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the oleamide backbone can interact with lipid membranes, affecting their fluidity and permeability .
相似化合物的比较
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide can be compared with other similar compounds, such as:
Oleamide: The parent compound, which lacks the hydroxyethylamino group.
N-[2-(2-hydroxyethylamino)ethyl]dodecanamide: A shorter-chain analog with similar functional groups.
N-[2-(2-hydroxyethylamino)ethyl]octadecanamide: A saturated analog without the double bond in the oleamide backbone
属性
CAS 编号 |
50857-44-8 |
|---|---|
分子式 |
C22H44N2O2 |
分子量 |
368.6 g/mol |
IUPAC 名称 |
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide |
InChI |
InChI=1S/C22H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h16-17,23,25H,2-15,18-21H2,1H3,(H,24,26) |
InChI 键 |
UJAJTVMCLPKTRI-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)NCCNCCO |
规范 SMILES |
CCCCCCCCCCCCCCCC=CC(=O)NCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


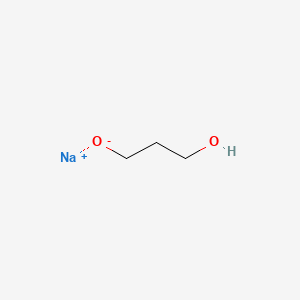
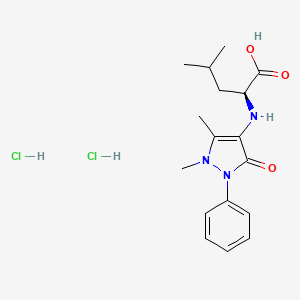
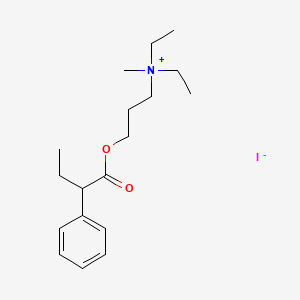
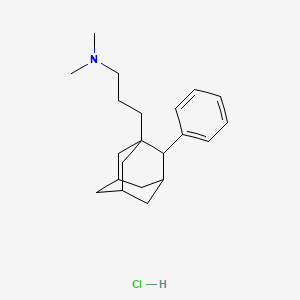
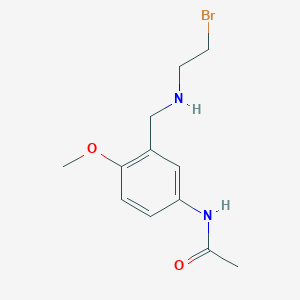
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
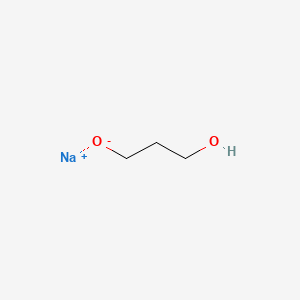
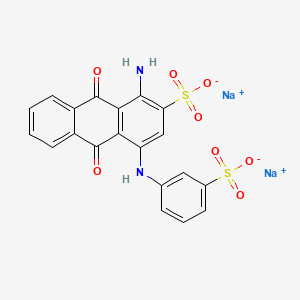
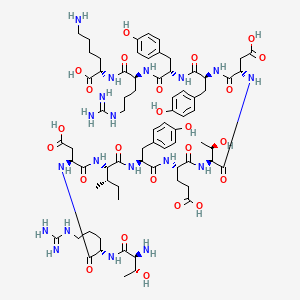
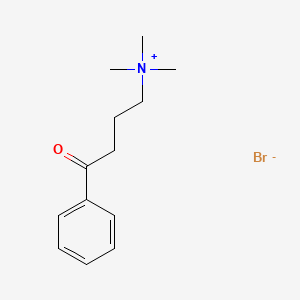
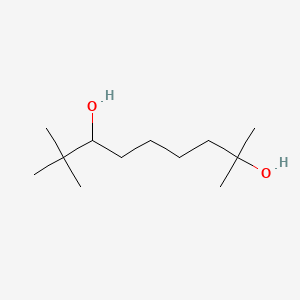
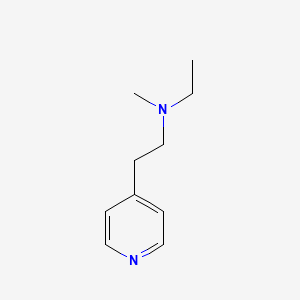
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
